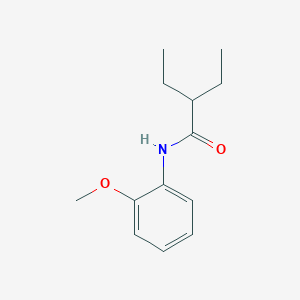
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, also known as MDBP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic derivative of the natural compound myristicin, which is found in nutmeg and other plants. MDBP has been studied for its potential use in scientific research due to its psychoactive properties and potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole is not fully understood, but it is believed to act primarily as a dopamine and serotonin reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This can result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood, perception, and cognition. It has also been shown to have effects on other neurotransmitters, including norepinephrine and acetylcholine. Additionally, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been shown to have effects on heart rate and blood pressure.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has well-characterized chemical properties. Additionally, it has been shown to have consistent effects across different studies and has a relatively low toxicity. However, there are also limitations to its use in lab experiments. It has a relatively short duration of action, which can make it difficult to study long-term effects. Additionally, its psychoactive effects can make it difficult to control for confounding factors in experiments.
未来方向
There are a number of future directions for research on 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole. One potential area of study is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole and its effects on different neurotransmitter systems. Finally, there is a need for further research on the safety and toxicity of 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole, particularly with regard to its potential for abuse.
合成方法
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole can be synthesized through a multi-step process, starting with the reaction of myristicin with hydroxylamine to form the intermediate product, 3-(3,4-methylenedioxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form the final product, 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole.
科学研究应用
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including changes in mood, perception, and cognition. 1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole has also been studied for its potential therapeutic applications, including its ability to modulate dopamine and serotonin neurotransmission.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)11-5-6-12-13(7-11)16-8-15-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAURJBWDLNTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)


![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
